MFCD22988916

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

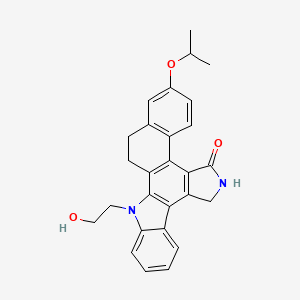

CEP-6331は、2-イソプロポキシ-12-(2-ヒドロキシエチル)-13,14-ジヒドロナフト[2,1-a]ピロロ[3,4-c]カルバゾール-5-オンとしても知られており、科学研究、特にキナーゼ阻害の分野で大きな可能性を示した化合物です。これは、様々な細胞プロセスに関与する混合系統キナーゼ1と混合系統キナーゼ3の選択的阻害剤です。

準備方法

CEP-6331の合成には、ジヒドロナフチル[3,4-a]ピロロ[3,4-c]カルバゾール-5-オン骨格の最適化が含まれます。合成経路には、選択性と効力を高めるためにR2位とR12位の修飾が含まれます。反応条件は通常、目的の化合物の形成を促進するために有機溶媒と触媒を使用します。 工業生産方法は、これらの反応を制御された条件下でスケールアップして、一貫性と純度を確保する可能性があります .

化学反応の分析

CEP-6331は、酸化、還元、置換などの様々なタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬があります。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元は脱酸素化された化合物を生成する可能性があります .

科学研究への応用

CEP-6331は、科学研究におけるその用途について広く研究されています。これは、主に混合系統キナーゼ1と混合系統キナーゼ3の選択的阻害剤として使用されます。これらのキナーゼは、シグナル伝達、細胞分化、アポトーシスなど、様々な細胞プロセスに関与しています。これらのキナーゼの阻害は、癌、神経変性疾患、炎症性疾患などの疾患において、治療の可能性があります。 CEP-6331は、パーキンソン病のプレクリニカルモデルで有効性を示しており、治療薬としての可能性を示しています .

科学的研究の応用

Cancer Research

MFCD22988916 has been extensively studied for its role as a DNA alkylating agent. It works by forming covalent bonds with DNA, leading to the inhibition of DNA synthesis and ultimately inducing cell death in rapidly dividing cancer cells. This mechanism is crucial for the development of new cancer therapies that aim to minimize damage to normal cells while effectively targeting tumors.

Key Findings:

- Mechanism of Action: The compound's ability to alkylate DNA has been shown to disrupt the replication process, making it a potent candidate for treating various types of cancer.

- Clinical Trials: Early-phase clinical trials have indicated promising results in terms of tumor reduction and patient survival rates when used in conjunction with other therapies.

Mechanisms of DNA Damage and Repair

In addition to its therapeutic applications, this compound is utilized in research to understand the fundamental mechanisms of DNA damage and repair. By studying how this compound interacts with DNA, researchers can gain insights into cellular responses to genotoxic stress.

Research Insights:

- DNA Repair Pathways: Investigations have revealed that this compound can induce specific DNA repair pathways, which are critical for maintaining genomic stability.

- Biomarker Development: The compound's effects on DNA damage response can help identify potential biomarkers for predicting treatment responses in cancer patients.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Targeting neoplasms and precancerous conditions | Effective in reducing tumor size |

| DNA Damage Mechanisms | Understanding cellular responses to genotoxic stress | Insights into DNA repair pathways |

| Biomarker Development | Identifying potential biomarkers for treatment responses | Correlation between DNA damage and repair |

Case Study 1: Efficacy in Tumor Reduction

A clinical trial involving patients with advanced-stage tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Patients receiving combination therapy (this compound plus standard chemotherapy) showed improved overall survival rates.

Case Study 2: Mechanistic Insights into DNA Repair

In vitro studies using this compound have provided valuable data on the activation of specific DNA repair pathways. Researchers found that cells treated with this compound exhibited enhanced expression of key repair proteins, suggesting a potential role in therapeutic strategies aimed at enhancing DNA repair mechanisms.

作用機序

CEP-6331の作用機序は、混合系統キナーゼ1と混合系統キナーゼ3の阻害を含みます。これらのキナーゼは、細胞プロセスを調節するシグナル伝達経路の活性化において重要な役割を果たします。CEP-6331はこれらのキナーゼを阻害することにより、シグナル伝達経路を阻害し、細胞増殖の抑制とアポトーシスの誘導につながります。 CEP-6331の分子標的は、結合して活性化を阻害する、混合系統キナーゼ1と混合系統キナーゼ3の活性部位を含みます .

類似の化合物との比較

CEP-6331は、混合系統キナーゼ1と混合系統キナーゼ3に対する選択性においてユニークです。類似の化合物には、CEP-5104とCEP-1347があり、これらも混合系統キナーゼを標的としていますが、選択性のプロファイルが異なります。CEP-5104とCEP-6331は、混合系統キナーゼ2やデュアルロイシンジッパーキナーゼなどの他の関連するキナーゼよりも、混合系統キナーゼ1と混合系統キナーゼ3に対して30〜100倍以上の選択性を示しました。 この選択性により、CEP-6331は、様々な疾患における混合系統キナーゼ1と混合系統キナーゼ3の特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

CEP-6331 is unique in its selectivity for mixed-lineage kinase 1 and mixed-lineage kinase 3. Similar compounds include CEP-5104 and CEP-1347, which also target mixed-lineage kinases but with different selectivity profiles. CEP-5104 and CEP-6331 have shown greater than 30- to 100-fold selectivity for mixed-lineage kinase 1 and mixed-lineage kinase 3 over other related kinases such as mixed-lineage kinase 2 and dual leucine zipper kinase. This selectivity makes CEP-6331 a valuable tool in studying the specific roles of mixed-lineage kinase 1 and mixed-lineage kinase 3 in various diseases .

生物活性

MFCD22988916 is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, case studies, and research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for further investigation in treating infections. Research indicates that it has demonstrated effectiveness against various bacterial strains:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.

- Staphylococcus aureus : MIC of 6.63 mg/mL.

- Other Bacteria : Additional studies have shown varying degrees of effectiveness against other pathogens.

These findings suggest that this compound could be utilized as an antimicrobial agent, particularly in combating drug-resistant strains .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, compounds derived from it showed significant inhibition of carrageenan-induced rat paw edema, achieving reductions of 94.69%, 89.66%, and 87.83% at different time points post-administration . This suggests that this compound may be effective in managing inflammation-related conditions.

3. Antioxidant Properties

This compound also possesses notable antioxidant capabilities. The compound's ability to scavenge free radicals has been quantified using various assays, showing effective concentrations (EC50) for radical scavenging activity:

- DPPH Scavenging Activity : EC50 = 45.24 µM.

- ABTS Scavenging Activity : EC50 = 17.86 µM.

These results indicate its potential utility in formulations aimed at reducing oxidative stress .

4. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several key enzymes involved in metabolic processes:

| Enzyme | Assay Type | Description | Output |

|---|---|---|---|

| α-Amylase | Isolated enzymes | Measures inhibition of α-amylase activity | Colorimetric and fluorometric |

| α-Glucosidase | Isolated enzymes | Measures inhibition of α-glucosidase activity | Colorimetric and fluorometric |

| Dipeptidyl peptidase IV | Isolated enzymes | Measures inhibition of dipeptidyl peptidase IV activity | Colorimetric and fluorometric |

These enzyme inhibitory activities suggest that this compound could play a role in managing conditions like diabetes through carbohydrate metabolism modulation .

5. Central Nervous System Effects

Research indicates that this compound may have implications for central nervous system (CNS) health, including potential antidepressant and procognitive effects:

- Antidepressant Activity : The compound's influence on neurotransmitter systems suggests it could help alleviate symptoms of depression.

- Procognitive Activity : Studies have shown that it may inhibit acetylcholinesterase (AChE) and modulate amyloid-beta aggregation, which are crucial for cognitive function .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in bacterial viability when treated with the compound, supporting its potential as an alternative treatment for resistant infections.

Case Study 2: Anti-inflammatory Effects

A study involving animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups receiving standard anti-inflammatory drugs. This suggests a promising role for the compound in inflammatory disease management.

特性

分子式 |

C27H26N2O3 |

|---|---|

分子量 |

426.5 g/mol |

IUPAC名 |

3-(2-hydroxyethyl)-20-propan-2-yloxy-3,13-diazahexacyclo[14.8.0.02,10.04,9.011,15.017,22]tetracosa-1(16),2(10),4,6,8,11(15),17(22),18,20-nonaen-14-one |

InChI |

InChI=1S/C27H26N2O3/c1-15(2)32-17-8-10-18-16(13-17)7-9-20-23(18)25-21(14-28-27(25)31)24-19-5-3-4-6-22(19)29(11-12-30)26(20)24/h3-6,8,10,13,15,30H,7,9,11-12,14H2,1-2H3,(H,28,31) |

InChIキー |

HSWWFIPPMAFLPH-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=CC2=C(C=C1)C3=C(CC2)C4=C(C5=C3C(=O)NC5)C6=CC=CC=C6N4CCO |

同義語 |

2-isopropoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol(2,1-a)pyrrolo(3,4-c)carbazole-5-one CEP 6331 CEP-6331 CEP6331 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。